

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine and Its Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxybenzyl)hydrazine

Cat. No.: B087055

[Get Quote](#)

This technical guide provides a comprehensive overview of **(4-Methoxybenzyl)hydrazine**, a versatile chemical intermediate, and its hydrochloride salts. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details the compound's chemical identity, properties, synthesis, and applications, with a focus on its utility in the creation of complex organic molecules.

Chemical Identity and Structure

(4-Methoxybenzyl)hydrazine and its salt forms are important building blocks in organic synthesis. It is crucial to distinguish between the free base and its more stable hydrochloride and dihydrochloride salts. The presence of a methylene bridge separates the phenyl ring from the hydrazine moiety, which differentiates it from its isomer, (4-methoxyphenyl)hydrazine.

The molecular structure of **(4-Methoxybenzyl)hydrazine** is characterized by a p-substituted methoxybenzyl group attached to a hydrazine functional group.

Molecular Structure:

SMILES Code:NNCC1=CC=C(OC)C=C1[1]

Physicochemical and Spectroscopic Data

The properties of **(4-Methoxybenzyl)hydrazine** and its common salt forms are summarized below. The salts, particularly the dihydrochloride, are often preferred in laboratory settings due

to their enhanced stability and ease of handling compared to the free base[2].

Property	(4-Methoxybenzyl)hydrazine	(4-Methoxybenzyl)hydrazine hydrochloride	(4-Methoxybenzyl)hydrazine dihydrochloride
CAS Number	140-69-2[1]	2011-48-5[3][4][5]	2011-48-5[6]
Molecular Formula	C8H12N2O	C8H13ClN2O[3][4][5]	C8H14Cl2N2O[2][6]
Molecular Weight	152.19 g/mol	188.66 g/mol [3][4][5]	225.12 g/mol [2][6]
Appearance	-	-	Pale yellow to light yellow solid powder[2]
Melting Point	-	-	194-195 °C (decomposition)[6]
Solubility	-	-	Slightly soluble in DMSO and Methanol[2][6]
Storage Conditions	Keep in dark place, inert atmosphere, store in freezer, under -20°C[1]	Keep in dark place, inert atmosphere, 2-8°C[4]	Under inert gas (nitrogen or Argon) at 2-8 °C[6]

Experimental Protocols: Synthesis

The synthesis of **(4-Methoxybenzyl)hydrazine** salts is a key process for its utilization as a chemical intermediate. Below is a detailed protocol for the synthesis of its hydrochloride salt.

Synthesis of (4-Methoxybenzyl)hydrazine hydrochloride[6]

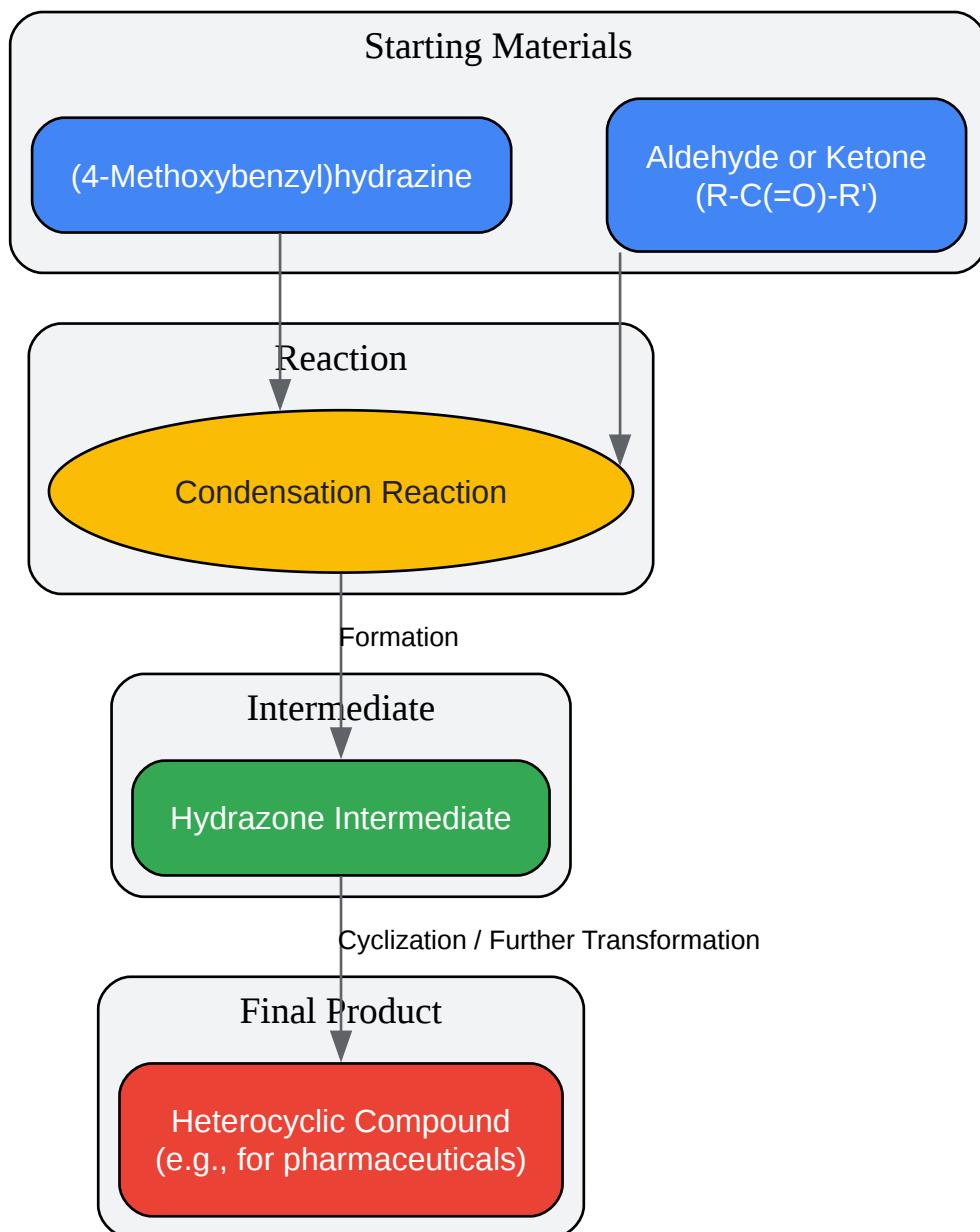
This procedure involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification to form the hydrochloride salt.

Materials:

- Hydrazine hydrate
- Anhydrous ethanol
- 4-methoxybenzyl chloride
- 5 M Hydrochloric acid

Procedure:

- To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).
- Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) to the mixture at room temperature.
- Heat the reaction mixture to 90 °C and stir for 2 hours.
- After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- Redissolve the residue in anhydrous ethanol (150 mL).
- Cool the solution to 0 °C and acidify by the slow addition of 5 M hydrochloric acid (120 mL).
- Collect the resulting white solid precipitate by filtration.
- Dry the precipitate to yield **(4-methoxybenzyl)hydrazine** hydrochloride.


Reactivity and Applications in Drug Development

The synthetic utility of **(4-Methoxybenzyl)hydrazine** stems primarily from the reactivity of its hydrazine functional group[2]. This nucleophilic moiety readily participates in condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate a wide variety of heterocyclic compounds, which are common scaffolds in pharmaceutical agents[2].

Key Applications:

- **Heterocyclic Synthesis:** It serves as a precursor for the synthesis of various heterocyclic systems, which are integral to many biologically active molecules[2][7].
- **Pharmaceutical and Agrochemical Intermediate:** It is a valuable building block in the development of new drugs and crop protection agents[2][8]. For instance, it is used in the preparation of heterocyclic derivatives that act as SHP2 inhibitors[6].
- **Drug Discovery:** The methoxybenzyl group can influence the solubility and reactivity of the molecule and can be used as a point for further molecular modification in drug design[2].

The general workflow for utilizing **(4-Methoxybenzyl)hydrazine** in synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from **(4-Methoxybenzyl)hydrazine** to heterocyclic compounds.

Distinction from **(4-Methoxyphenyl)hydrazine**

It is critical to distinguish **(4-Methoxybenzyl)hydrazine** from its isomer, (4-Methoxyphenyl)hydrazine. The latter has the hydrazine group directly attached to the aromatic ring.

Feature	(4-Methoxybenzyl)hydrazine	(4-Methoxyphenyl)hydrazine
CAS Number	140-69-2	3471-32-7[9]
CAS (HCl salt)	2011-48-5	19501-58-7[10][11]
Structure	Methoxy-phenyl-CH ₂ -NH-NH ₂	Methoxy-phenyl-NH-NH ₂
Molecular Formula	C ₈ H ₁₂ N ₂ O	C ₇ H ₁₀ N ₂ O[9]
Molecular Weight	152.19 g/mol	138.17 g/mol [9]

This structural difference leads to distinct chemical properties and reactivity, making the correct identification of the desired isomer essential for successful synthesis. For example, (4-Methoxyphenyl)hydrazine is a key reagent in the Fischer indole synthesis.

Safety and Handling

(4-Methoxybenzyl)hydrazine and its salts should be handled with care in a laboratory setting. The dihydrochloride form is noted to be hygroscopic[6]. Standard personal protective equipment should be worn, and the material should be handled in a well-ventilated area. For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of **(4-Methoxybenzyl)hydrazine** for its effective application in research and development. Its versatility as a synthetic intermediate continues to make it a valuable compound in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 140-69-2|(4-Methoxybenzyl)hydrazine|BLD Pharm [bldpharm.com]

- 2. nbino.com [nbino.com]
- 3. (4-Methoxybenzyl)hydrazine hydrochloride [oakwoodchemical.com]
- 4. 2011-48-5|(4-Methoxybenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]
- 7. nbino.com [nbino.com]
- 8. nbino.com [nbino.com]
- 9. (4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine and Its Salts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087055#4-methoxybenzyl-hydrazine-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com